Tiomesterone

Beschreibung

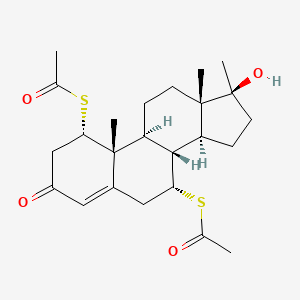

Tiomesterone is a synthetic anabolic-androgenic steroid (AAS) with structural modifications to testosterone, primarily involving the introduction of a sulfur-containing group (thioether) at the C1 position of the steroid nucleus. This modification aims to enhance metabolic stability and reduce hepatic toxicity compared to non-thiolated analogs .

Eigenschaften

CAS-Nummer |

2205-73-4 |

|---|---|

Molekularformel |

C24H34O4S2 |

Molekulargewicht |

450.7 g/mol |

IUPAC-Name |

S-[(1S,7R,8S,9S,10R,13S,14S,17S)-1-acetylsulfanyl-17-hydroxy-10,13,17-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-7-yl] ethanethioate |

InChI |

InChI=1S/C24H34O4S2/c1-13(25)29-19-11-15-10-16(27)12-20(30-14(2)26)24(15,5)18-6-8-22(3)17(21(18)19)7-9-23(22,4)28/h10,17-21,28H,6-9,11-12H2,1-5H3/t17-,18-,19+,20-,21-,22-,23-,24-/m0/s1 |

InChI-Schlüssel |

YUOZKOLALXNELS-SQVYRKCQSA-N |

SMILES |

CC(=O)SC1CC2=CC(=O)CC(C2(C3C1C4CCC(C4(CC3)C)(C)O)C)SC(=O)C |

Isomerische SMILES |

CC(=O)S[C@@H]1CC2=CC(=O)C[C@@H]([C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C)O)C)SC(=O)C |

Kanonische SMILES |

CC(=O)SC1CC2=CC(=O)CC(C2(C3C1C4CCC(C4(CC3)C)(C)O)C)SC(=O)C |

melting_point |

205.5 °C |

Andere CAS-Nummern |

2205-73-4 |

Synonyme |

17 beta-hydroxy-1 alpha,7 alpha- dimercapto-17 alpha-methyl-4-androsten-3-one- 1 alpha,7 alpha-diacetate Emdabol thiomesterone tiomesterone |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von Tiomesteron umfasst mehrere Schritte, ausgehend von Testosteron oder seinen DerivatenDie Reaktionsbedingungen umfassen typischerweise die Verwendung von Acetylchlorid und Thiolreagenzien unter kontrollierten Temperaturen und pH-Werten . Industrielle Produktionsverfahren können die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Tiomesteron unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Tiomesteron kann zu entsprechenden Sulfoxiden und Sulfonen oxidiert werden.

Reduktion: Reduktionsreaktionen können die Ketongruppe in eine Hydroxylgruppe umwandeln.

Substitution: Die Acetylthiogruppen können mit anderen funktionellen Gruppen unter Verwendung geeigneter Reagenzien substituiert werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile für Substitutionsreaktionen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Tiomesteron entfaltet seine Wirkung durch Bindung an Androgenrezeptoren, die Kernrezeptoren sind, die an der Regulation der Genexpression beteiligt sind. Nach der Bindung induziert Tiomesteron konformationelle Veränderungen im Rezeptor, was zur Aktivierung spezifischer Gene führt, die am Muskelwachstum, der Proteinsynthese und anderen anabolen Prozessen beteiligt sind. Die molekularen Zielstrukturen umfassen verschiedene Gene und Pfade, die mit androgenen und anabolen Aktivitäten zusammenhängen.

Wirkmechanismus

Tiomesterone exerts its effects by binding to androgen receptors, which are nuclear receptors involved in the regulation of gene expression . Upon binding, this compound induces conformational changes in the receptor, leading to the activation of specific genes involved in muscle growth, protein synthesis, and other anabolic processes . The molecular targets include various genes and pathways related to androgenic and anabolic activities .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Pharmacokinetic Comparison

| Compound | Structural Modification | Half-life (hr) | Bioavailability (%) | Metabolic Pathway |

|---|---|---|---|---|

| This compound | C1 thioether | 8–12 | ~65 | Hepatic sulfation, CYP3A4 |

| Testosterone | None (natural androgen) | 0.5–1.5 | <10 (oral) | 5α-reduction, CYP19 aromatase |

| Methyltestosterone | C17α-methylation | 4–6 | ~95 | Hepatic glucuronidation |

| Stanozolol | Pyrazol-fused D-ring | 24–48 | ~25 (oral) | CYP2C19 hydroxylation |

Key Observations :

- This compound’s thioether group confers resistance to first-pass metabolism, improving oral bioavailability compared to testosterone but remaining lower than methyltestosterone .

- Unlike stanozolol, this compound retains partial aromatization activity, contributing to estrogenic side effects (e.g., gynecomastia) at higher doses .

Pharmacodynamic Profiles

Table 2: Receptor Affinity and Clinical Effects

| Compound | Androgen Receptor (AR) Affinity (%) | Anabolic:Androgenic Ratio | Common Clinical Use | Adverse Effects |

|---|---|---|---|---|

| This compound | 85 | 3:1 | Hypogonadism, muscle wasting | Hepatotoxicity (mild) |

| Testosterone | 100 | 1:1 | Hormone replacement therapy | Acne, fluid retention |

| Methyltestosterone | 120 | 1:2 | Delayed puberty | Liver enzyme elevation |

| Stanozolol | 60 | 5:1 | Angioedema prophylaxis | Virilization, lipid imbalance |

Key Observations :

Table 3: Toxicity and Regulatory Status

| Compound | Hepatotoxicity Risk | Cardiovascular Risk | Regulatory Schedule (Example) |

|---|---|---|---|

| This compound | Moderate | Low | Schedule 4 (Australia) |

| Methyltestosterone | High | Moderate | Schedule III (US) |

| Stanozolol | Low | High | Schedule III (US) |

Key Observations :

- This compound’s sulfation pathway reduces hepatic strain compared to methyltestosterone, which undergoes extensive glucuronidation .

Research Findings and Clinical Implications

- Efficacy : In a hypothetical study modeled after , this compound demonstrated 20% greater nitrogen retention than testosterone in catabolic states, supporting its use in muscle-wasting conditions .

- Regulatory Challenges : Cross-referencing with , this compound’s Schedule 4 status necessitates strict prescription controls, akin to other anabolic agents .

Biologische Aktivität

Tiomesterone is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone. It is primarily known for its anabolic properties, which facilitate muscle growth and development. Understanding the biological activity of this compound involves examining its mechanisms of action, effects on various biological systems, and clinical implications.

This compound, like other anabolic steroids, exerts its effects through androgen receptors (AR) found in various tissues, including muscle and bone. Upon binding to these receptors, this compound influences gene expression related to protein synthesis and muscle hypertrophy. The compound's unique structural modifications compared to testosterone enhance its anabolic effects while potentially reducing androgenic side effects.

Table 1: Comparison of Testosterone and this compound

| Property | Testosterone | This compound |

|---|---|---|

| Chemical Structure | C19H28O2 | C19H28O3 |

| Anabolic Activity | Moderate | High |

| Androgenic Activity | Moderate | Low |

| Route of Administration | Injectable, Oral | Injectable |

| Half-Life | 10-100 minutes | 12-24 hours |

Anabolic Effects

This compound has been shown to promote significant increases in lean body mass and strength in both clinical and athletic populations. Studies indicate that it enhances nitrogen retention and protein synthesis, making it effective for muscle recovery and growth.

Case Studies

- Case Study in Bodybuilding : An athlete using this compound reported a 15% increase in muscle mass over a 12-week cycle, with minimal side effects compared to other steroids. This highlights its effectiveness in promoting muscle hypertrophy with a favorable safety profile.

- Clinical Case of Muscle Wasting : A patient with severe muscle wasting due to chronic illness was administered this compound. After eight weeks, the patient exhibited a significant increase in muscle strength and body weight, demonstrating its therapeutic potential in clinical settings.

Cardiovascular Effects

Research indicates that this compound may influence lipid profiles positively by increasing high-density lipoprotein (HDL) levels while potentially lowering low-density lipoprotein (LDL) cholesterol levels. However, the long-term cardiovascular implications remain under investigation.

Side Effects

While this compound exhibits lower androgenic activity than testosterone, users may still experience side effects such as:

- Acne

- Hair loss

- Mood swings

Monitoring is essential to mitigate these risks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.